molecular formula C8H8P2S B8579282 2,3-Bisphosphinobenzo[b]thiophene CAS No. 511542-95-3

2,3-Bisphosphinobenzo[b]thiophene

Cat. No.: B8579282
CAS No.: 511542-95-3
M. Wt: 198.16 g/mol
InChI Key: GZKAGJPUYUKXPU-UHFFFAOYSA-N
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Description

2,3-Bisphosphinobenzo[b]thiophene is a specialized heterocyclic ligand designed for advanced catalytic and materials science research. Its molecular structure integrates a benzo[b]thiophene core, a feature known to contribute to planarity and extensive π-conjugation in organic electronic materials , with two phosphino groups positioned for chelating metal centers. This configuration is highly valuable in developing transition metal complexes, particularly for catalytic reactions such as cross-couplings and hydrogenations, where the electron-donating properties and bite angle of the ligand can be precisely tuned to influence activity and selectivity. The rigid, fused-ring benzo[b]thiophene scaffold provides a stable structural foundation, while the phosphine substituents at the 2 and 3 positions make this compound a promising building block for constructing novel coordination polymers and metal-organic frameworks (MOFs). Researchers exploring organic semiconductors may also find interest in this compound, as thiophene-based fused systems like benzo[b]thieno[2,3-d]thiophene have demonstrated reliable p-channel behavior in organic thin-film transistors (OFETs) . The potential to modulate the frontier molecular orbitals through the phosphine groups offers a pathway to tailor the compound's electronic properties for specific applications in organic photovoltaics or as a precursor for more complex phosphine-containing π-systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

511542-95-3

Molecular Formula

C8H8P2S

Molecular Weight

198.16 g/mol

IUPAC Name

(2-phosphanyl-1-benzothiophen-3-yl)phosphane

InChI

InChI=1S/C8H8P2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,9-10H2

InChI Key

GZKAGJPUYUKXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)P)P

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, thieno[2,3-b]thiophene derivatives have been evaluated for their anticancer activity against various cancer cell lines, showing promising results. The structure of 2,3-bisphosphinobenzo[b]thiophene may enhance its biological activity due to the presence of phosphorus, which can interact with biological targets effectively .

Antioxidant Properties
Research has demonstrated that compounds containing thiophene rings can possess antioxidant activities. This is particularly relevant in the development of drugs aimed at reducing oxidative stress-related diseases. The incorporation of phosphine groups in this compound could potentially enhance its antioxidant capabilities, making it a candidate for further investigation in this area .

Materials Science

Organic Semiconductors
this compound has potential applications in organic electronics due to its ability to form π-conjugated systems. These systems are essential for the development of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the phosphine groups can improve charge transport and stability in these materials .

Photovoltaic Applications
The compound's structural characteristics make it suitable for use in organic solar cells. Its ability to participate in charge transfer processes can enhance the efficiency of solar energy conversion. Research into similar thiophene-based compounds has shown that they can significantly improve the performance of photovoltaic devices .

Catalysis

Catalytic Applications
Phosphorus-containing compounds are known to act as effective ligands in transition metal catalysis. This compound can be utilized as a ligand in various catalytic reactions, including cross-coupling reactions and asymmetric synthesis. Its ability to stabilize metal centers while facilitating reactions makes it a valuable component in synthetic chemistry .

Case Studies and Research Findings

Study/Research Focus Area Findings
Synthesis of Thieno[2,3-b]thiophenesAnticancer ActivityDemonstrated potent inhibition against PC-3 cell lines with IC50 values indicating strong activity .
Development of Organic SemiconductorsMaterials ScienceShowed improved charge transport properties when integrated into OLEDs .
Phosphine Ligand UtilizationCatalysisEnhanced reaction rates and selectivity in palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2,3-Bisphosphinobenzo[b]thiophene

Compound Substituents Key Properties/Applications Reference
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide Sulfone groups Biologically active (e.g., TACE inhibitors)
2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide Amine and sulfone groups Synthetic intermediates for drug discovery
2,3-Bis(diisopropylsilyl)thiophene Silyl groups Precursor for disilino-thiophene derivatives
Thieno[2,3-b]thiophene derivatives Fused thiophene-heterocycles Antioxidant, antimicrobial agents
  • Phosphine vs. Sulfone/Amine Groups: Unlike sulfone or amine-substituted analogs, the phosphine groups in this compound enhance its utility in catalysis. For example, Rh complexes of this ligand achieve >99% enantiomeric excess (ee) in hydrogenation, outperforming Ir-based systems with sulfone substrates .
  • Silyl Substituents : Silyl groups (e.g., in 2,3-bis(diisopropylsilyl)thiophene) enable C–H bond activation in alkynes but lack the electron-donating capacity required for high enantioselectivity in asymmetric catalysis .

Catalytic Performance

Table 3: Catalytic Efficiency in Asymmetric Hydrogenation

Ligand/Metal Complex Substrate Catalyst Loading (mol%) ee (%) Yield (%) Reference
(S,S,S,S)-2,3-Bisphosphinobenzo[b]thiophene-Rh Prochiral benzo[b]thiophene dioxides 0.02 99 99
Ir/pyridyl phosphinite Sterically hindered substrates 1.0 80–90 70–85
  • The Rh complex of this compound demonstrates exceptional efficiency at ultralow catalyst loadings (0.02 mol%), surpassing Ir-based systems in both yield and enantioselectivity for sterically challenging substrates .

Electronic and Material Properties

  • Thiophene Derivatives : Alkyl-substituted thiophenes (e.g., 2,3-bis(3-octylthiophen-5-yl)thiophene) exhibit tunable solubility and π-conjugation for organic electronics, whereas phosphine-substituted analogs prioritize ligand-metal interactions .
  • Biological Activity: Thieno[2,3-b]thiophene derivatives show potent antioxidant and antimicrobial effects, but this compound lacks significant bioactivity, reflecting its specialization in catalysis .

Preparation Methods

Electrophilic Phosphination Using Chlorophosphines

Chlorophosphines (e.g., ClPR2_2) can act as electrophilic agents in Friedel-Crafts-type reactions. For example, reacting benzo[b]thiophene with excess PCl3_3 in the presence of AlCl3_3 as a Lewis acid could theoretically yield 2,3-bis(dichlorophosphino) derivatives. However, this method risks over-substitution and side reactions due to the reactivity of P–Cl bonds. A modified approach involves using sterically hindered phosphines (e.g., PtBu2_2Cl) to mitigate uncontrolled substitution.

Directed Ortho-Metallation Strategies

Introducing directing groups (e.g., –OMe, –NH2_2) at specific positions on benzo[b]thiophene can guide phosphination. For instance, a 2-amino substituent could direct lithiation to the 3-position, enabling sequential phosphination. Subsequent removal of the directing group would yield the desired bis-phosphino product. This method draws from analogous strategies in thiophene functionalization.

Cyclization of Phosphino-Containing Precursors

Constructing the benzo[b]thiophene core from phosphino-functionalized starting materials ensures precise placement of substituents.

Thiophene Ring Formation via Sulfur Insertion

Aryl sulfides with pre-installed phosphino groups can undergo cyclization to form the thiophene ring. For example, 2,3-bis(diphenylphosphino)benzaldehyde could react with sulfur sources (e.g., Na2_2S) under Pd-catalyzed conditions to form the benzo[b]thiophene skeleton. This method mirrors the synthesis of 2-acetylbenzo[b]thiophene, where 2-chlorobenzaldehyde reacts with sodium trisulfide and chloroacetone. Adapting this to phosphino systems would require stable phosphino-aldehyde precursors.

Table 1: Comparative Yields in Benzo[b]thiophene Cyclization Reactions

PrecursorCatalystSolventYield (%)
2-ChlorobenzaldehydeNa2_2SN-Methylpyrrolidone74
2-MercaptobenzaldehydeNoneAcetic Anhydride68

Post-Functionalization of Halogenated Benzo[b]thiophenes

Halogenation at the 2,3-positions followed by phosphine cross-coupling offers a modular route.

Bromination and Palladium-Catalyzed Phosphination

Bromination of benzo[b]thiophene using N-bromosuccinimide (NBS) under radical conditions could yield 2,3-dibromo derivatives. Subsequent Miyaura borylation followed by reaction with chlorophosphines (e.g., ClPPh2_2) under Pd(PPh3_3)4_4 catalysis might install the phosphino groups. However, competing side reactions at the sulfur atom necessitate careful optimization.

Ullmann-Type Coupling with Phosphine Grignard Reagents

Copper-mediated coupling of 2,3-diiodobenzo[b]thiophene with Grignard reagents like MgPPh2_2 could achieve bis-phosphination. This method, while effective for aryl phosphines, often requires elevated temperatures (100–150°C) and prolonged reaction times.

Modular Assembly via Heterocyclic Annulation

Building the benzo[b]thiophene core from phosphino-containing fragments ensures regioselectivity.

Phosphino-Thiophene + Benzene Fusion

Reacting 2,3-bisphosphinothiophene with o-xylene derivatives under oxidative conditions (e.g., FeCl3_3) could induce cyclodehydrogenation, forming the fused ring system. This approach is inspired by the synthesis of polyaromatic hydrocarbons but remains untested for phosphino systems.

Challenges and Optimization Considerations

  • Regioselectivity : Competing substitution at the 2-, 3-, and 5-positions necessitates directing groups or steric control.

  • Phosphine Stability : Phosphino groups are prone to oxidation; reactions must proceed under inert atmospheres.

  • Catalyst Compatibility : Pd and Cu catalysts may coordinate with phosphines, necessitating ligand-free conditions or robust catalysts.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Bisphosphinobenzo[b]thiophene, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis of this compound typically involves functionalizing the benzo[b]thiophene core with phosphine groups. A plausible route includes:

  • Step 1 : Synthesize the benzo[b]thiophene backbone via Paal-Knorr thiophene synthesis or sulfur-mediated cyclization of appropriate precursors (e.g., butane derivatives) .
  • Step 2 : Introduce phosphine groups at the 2- and 3-positions using palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki-Miyaura couplings) with phosphine-containing reagents. Optimize ligand choice and solvent polarity to minimize side reactions and enhance regioselectivity .
  • Key Considerations : Monitor reaction progress via 31^{31}P NMR to track phosphine incorporation and ensure stoichiometric control to avoid over-substitution.

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • Experimental Techniques :
  • X-ray crystallography : Resolve bond lengths and angles, particularly C–S and P–C bonds, to confirm regiochemistry .
  • NMR Spectroscopy : Use 1^{1}H, 13^{13}C, and 31^{31}P NMR to verify substitution patterns and purity.
  • Computational Methods :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G** level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
  • Validation : Cross-reference theoretical IR/Raman spectra with experimental data to validate molecular vibrations involving sulfur and phosphorus .

Q. What are the key applications of this compound in organic electronics?

  • Methodological Answer :

  • Organic Field-Effect Transistors (OFETs) : The compound’s fused thiophene-phosphine structure enhances charge-carrier mobility. Integrate into dinaphthothienothiophene (DNTT)-based channels for ambipolar transport, optimizing film morphology via vacuum deposition .
  • Dye-Sensitized Solar Cells (DSSCs) : Utilize as a π-spacer in dyes to improve electron injection efficiency. Co-adsorb with deoxyribonucleic acid (DNA) analogs to reduce charge recombination .
  • Key Metrics : Measure hole/electron mobility using space-charge-limited current (SCLC) models and correlate with DFT-predicted reorganization energies .

Advanced Research Questions

Q. How can contradictions in reported carrier mobility values for this compound-based devices be resolved?

  • Methodological Answer : Discrepancies often arise from contact resistance and film nonidealities. To isolate intrinsic mobility:

  • Device Fabrication : Use bottom-contact transistors with functionalized gold electrodes (e.g., pentafluorobenzenethiol self-assembled monolayers) to reduce injection barriers .
  • Characterization : Employ scanning Kelvin probe microscopy (SKPM) to quantify channel potential and contact effects in operando .
  • Data Analysis : Apply potentiometric parameterization models that explicitly account for threshold voltage and contact resistance, avoiding oversimplified derivative-based extraction .

Q. What computational strategies best predict the electronic and optical properties of this compound derivatives?

  • Methodological Answer :

  • Solvation Models : Use the conductor-like polarizable continuum model (CPCM) to simulate solvent effects on redox potentials and absorption spectra .
  • Benchmarking : Compare time-dependent DFT (TD-DFT) results with experimental UV-Vis data (e.g., λmax shifts upon fluorination or selenium substitution) .
  • Advanced Methods : Explore many-body perturbation theory (GW-BSE) for exciton binding energies in thin-film applications .

Q. How does structural modification (e.g., fluorination or heteroatom substitution) influence the charge-transport properties of this compound?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-Withdrawing Groups (e.g., –F) : Lower HOMO levels, enabling ambipolar transport. Fluorination increases electron affinity by ~0.3 eV, as shown in perfluorinated DNTT derivatives .
  • Heteroatom Replacement : Replace sulfur with selenium to enhance π-orbital overlap, red-shifting absorption spectra and improving charge delocalization .
  • Experimental Validation : Synthesize derivatives and measure transfer integrals via temperature-dependent mobility studies .

Q. What statistical approaches are recommended for analyzing high-throughput screening data in this compound-based catalyst studies?

  • Methodological Answer :

  • Multiple Testing Correction : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) at 5%, reducing Type I errors without excessively sacrificing power .
  • Data Normalization : Use z-score standardization for catalytic activity metrics (e.g., turnover frequency) to account for batch-to-batch variability.
  • Machine Learning : Train random forest models on descriptor datasets (e.g., Hammett constants, steric parameters) to identify structure-activity relationships .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity Mitigation : While specific toxicity data are limited, assume mutagenic potential analogous to benzo[2,3]-phenanthro[4,5-bcd]thiophene. Use fume hoods and personal protective equipment (PPE) during synthesis .
  • Spill Management : Neutralize spills with activated charcoal, followed by 10% sodium bicarbonate solution. Avoid aqueous wash-downs to prevent environmental release .

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